molecular formula C13H15F3O2 B13082888 2,2,2-Trifluoro-1-(4-isobutoxy-2-methylphenyl)ethanone

2,2,2-Trifluoro-1-(4-isobutoxy-2-methylphenyl)ethanone

Cat. No.: B13082888
M. Wt: 260.25 g/mol
InChI Key: OEYLHXAYBHSPRK-UHFFFAOYSA-N
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Description

4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C13H15F3O2 It is a derivative of acetophenone, characterized by the presence of trifluoromethyl, butoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-iso-Butoxyacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.

    Reaction Mechanism: The reaction proceeds through the acylation of the aromatic ring, where the trifluoroacetyl group is introduced to the acetophenone derivative.

Industrial Production Methods

In an industrial setting, the production of 4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone
  • 4’-Methoxy-2,2,2-trifluoroacetophenone

Uniqueness

4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

2,2,2-Trifluoro-1-(4-isobutoxy-2-methylphenyl)ethanone is an organic compound characterized by its trifluoroethanone moiety and specific substituents that enhance its lipophilicity and potential biological interactions. This compound has garnered interest due to its structural features that may confer significant pharmacological properties, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C13H15F3O2
  • Molecular Weight : 260.25 g/mol

The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds promising candidates for drug development. The presence of the isobutoxy and methyl groups on the phenyl ring can significantly influence biological interactions.

Case Study 1: Fluorinated Benzothiazoles

Research on fluorinated benzothiazoles indicated that these compounds could induce expression of cytochrome P450 enzymes in sensitive cancer cells, leading to increased metabolic activation and binding to macromolecules within the cells. This mechanism underlines the importance of metabolic pathways in determining the biological activity of fluorinated compounds .

Case Study 2: Anti-inflammatory Activity

In a comparative study of various anti-inflammatory agents, certain fluorinated compounds showed superior inhibition of COX-1 and COX-2 compared to traditional NSAIDs like diclofenac. This highlights the potential of fluorinated derivatives in providing effective anti-inflammatory therapies with potentially fewer side effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Methylphenyl)-1-(trifluoromethyl)ethanoneC10H9F3OLacks isobutoxy group; used in agrochemicals
1-(3-Methylphenyl)-1-(trifluoromethyl)ethanoneC10H9F3OSimilar reactivity; different substitution pattern
4-IsobutoxyacetophenoneC12H16O3Lacks trifluoromethyl; used in fragrance industry

This table illustrates how structural variations can influence biological activity and application areas.

Properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-4-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C13H15F3O2/c1-8(2)7-18-10-4-5-11(9(3)6-10)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3

InChI Key

OEYLHXAYBHSPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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